REACTION_CXSMILES
|
ClS(O)(=O)=O.[NH2:6][C:7]1[N:11]=[CH:10][NH:9][N:8]=1.[C:12]([CH:16]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:17]#[N:18])(=O)[CH2:13][CH3:14]>O.CC1C=CC=CC=1C>[CH2:13]([C:12]1[C:16]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[C:17]([NH2:18])[N:8]2[N:9]=[CH:10][N:11]=[C:7]2[N:6]=1)[CH3:14]
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
191.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=N1
|
Name
|
solution
|
Quantity
|
1254 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-propionyldecanonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C(C#N)CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
was removed via a phase separator
|
Type
|
CUSTOM
|
Details
|
Once no more water was separated off
|
Type
|
ADDITION
|
Details
|
59.4 g of triethylamine were added
|
Type
|
CUSTOM
|
Details
|
On further cooling, the product precipitated in the form of colorless crystals
|
Type
|
ADDITION
|
Details
|
At a temperature 105° C., 152.8 g of methanol were added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled further to 20° C.
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
CUSTOM
|
Details
|
was separated off
|
Type
|
WASH
|
Details
|
The filtercake was washed with a mixture of 850 g of methanol and 119 g of water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=2N(C(=C1CCCCCCCC)N)N=CN2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |